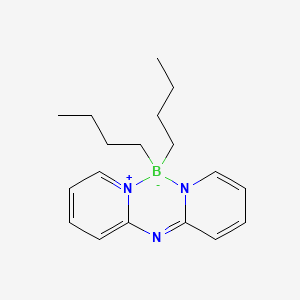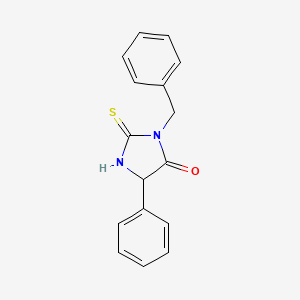![molecular formula C14H12N2O2S B4984271 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as Naptumomab estafenatox or E25, and it has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of immune cell activity. This compound has been shown to activate natural killer cells and enhance their cytotoxic activity against tumor cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various tumor cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation and improve immune function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an immunomodulatory agent. This compound has been shown to enhance the activity of natural killer cells and other immune cells, which can be useful for studying the immune response to various diseases. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dosage and duration of treatment.
Direcciones Futuras
There are several future directions for research on 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione. One area of interest is the development of more potent and selective analogs of this compound for use as immunomodulatory agents. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Conclusion
In conclusion, 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biological activities, including immunomodulatory, anti-inflammatory, and antitumor effects. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound. Overall, 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is a promising compound that warrants further investigation for its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 1-naphthylamine with thiazolidine-2,4-dione in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can then be purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biological activities, including immunomodulatory, anti-inflammatory, and antitumor effects. As a result, it has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Propiedades
IUPAC Name |
3-[(naphthalen-1-ylamino)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13-8-19-14(18)16(13)9-15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTOKVFRQQCYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)
![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)



![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)

![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)

![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)

![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)